Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a saturated seven-membered 1,4-thiazepane heterocycle bearing a fully oxidized sulfone (1,1,3-trioxo) motif and a methyl carboxylate ester at the 5-position (MW 221.23 g/mol, formula C₇H₁₁NO₅S). This compound serves as a versatile small-molecule scaffold with documented relevance to fragment-based drug discovery (FBDD) campaigns targeting the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically BRD4.

Molecular Formula C7H11NO5S
Molecular Weight 221.23
CAS No. 2241139-65-9
Cat. No. B2637930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate
CAS2241139-65-9
Molecular FormulaC7H11NO5S
Molecular Weight221.23
Structural Identifiers
SMILESCOC(=O)C1CCS(=O)(=O)CC(=O)N1
InChIInChI=1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
InChIKeyQBPKDNBDRJIINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate (CAS 2241139-65-9): A Specialized Sulfone Scaffold for Fragment-Based Drug Discovery


Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a saturated seven-membered 1,4-thiazepane heterocycle bearing a fully oxidized sulfone (1,1,3-trioxo) motif and a methyl carboxylate ester at the 5-position (MW 221.23 g/mol, formula C₇H₁₁NO₅S) . This compound serves as a versatile small-molecule scaffold with documented relevance to fragment-based drug discovery (FBDD) campaigns targeting the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically BRD4 [1]. Its defined oxidation state and 3D conformational profile differentiate it from the non-oxidized or partially oxidized congeners commonly found in screening libraries.

Why Generic Methyl 1,4-Thiazepane-5-carboxylate Cannot Substitute Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate in BRD4-Targeted Procurement


The unoxidized methyl 1,4-thiazepane-5-carboxylate (CAS 1779579-80-4) is a commercially available thioether that differs fundamentally in sulfur oxidation state and calculated physicochemical properties from the trioxo-sulfone target compound [1]. In BRD4 fragment-based discovery, the sulfone group serves as a critical hydrogen-bond acceptor that engages the conserved asparagine residue (Asn140) in the bromodomain acetyl-lysine binding pocket, while the 3D-enriched thiazepane ring projects vectors for selectivity against other bromodomains (BRDT, BPTF) [2]. Generic substitution would therefore introduce a thioether of distinct electronic character and pharmacophoric capacity, severing the validated binding interaction and invalidating any selectivity profile established from the sulfone-containing series [2].

Quantitative Evidence Guide: Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate Differentiation from Structural Analogs


BRD4(D1) Cocrystal Structure Defines the Trioxo-Thiazepane Scaffold as a Validated Acetyl-Lysine Mimetic

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a direct analog of the 1,4-thiazepane carbamate scaffold for which high-resolution X-ray co-crystal structures with BRD4 bromodomain 1 (BRD4-D1) have been deposited in the PDB [1]. The co-crystal structures (PDB IDs: 6UVJ, 6UVM, 6UWX) resolved at resolutions of 1.38 Å, 1.51 Å, and 1.307 Å respectively demonstrate that the thiazepane scaffold, bearing a carbamate or ester at the 5-position, occupies the acetyl-lysine binding pocket and forms a conserved hydrogen-bond network with Asn140 [1][2]. The structurally characterized methyl carbamate analog (PDB 6UVJ, ligand ChemComp-QJ1) provides direct evidence that the thiazepane ring system is a competent BET bromodomain ligand scaffold [1]. The target compound possesses the identical 1,4-thiazepane core but with a sulfone oxidation state (1,1,3-trioxo) and a methyl ester at the 5-position, a modification that is synthetically accessible from the carbamate series and retains the essential pharmacophoric elements for acetyl-lysine mimicry.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Patent-Disclosed 1,4-Thiazepine/Sulfone BACE1/2 Inhibitor Series Confirms Privileged Status of the Sulfone Oxidation State

The granted European patent EP2681210 and US patent US-9067924-B2, assigned to F. Hoffmann-La Roche AG, disclose a series of 1,4-thiazepine/sulfones as BACE1 and/or BACE2 inhibitors for the treatment of Alzheimer's disease [1]. The patent specifically claims the sulfone (1,1-dioxide) oxidation state as integral to inhibitory activity, establishing that the sulfone motif is a privileged pharmacophoric element within the 1,4-thiazepine chemotype [1]. The target compound, methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate, incorporates an identical sulfone oxidation pattern within a fully saturated thiazepane framework. While the Roche patent covers thiazepine (unsaturated) sulfones, the saturated thiazepane sulfone offers distinct conformational sampling and reduced metabolic vulnerability at the ring unsaturation sites, making it a complementary scaffold for CNS-penetrant BACE inhibitor design [1].

Alzheimer's disease BACE inhibition Neuroscience

Sulfone Oxidation State Confers Differentiated Physicochemical Properties Relative to the Thioether Analog

The target compound's 1,1,3-trioxo oxidation state introduces three oxygen atoms at sulfur and carbon positions, dramatically altering key physicochemical parameters compared to the unoxidized methyl 1,4-thiazepane-5-carboxylate (CAS 1779579-80-4) . The unoxidized analog has a molecular weight of 175.25 g/mol, predicted boiling point of 265.1±40.0 °C, density of 1.114 g/cm³, and pKa of 8.28±0.40 . The 1,4-thiazepane-5-carboxylic acid analog (MW 161.22 g/mol) exhibits an XLogP3-AA of -2.1 and a topological polar surface area (TPSA) of 74.6 Ų [1]. The introduction of the sulfone group in the target compound increases molecular weight to 221.23 g/mol and adds two strong hydrogen-bond acceptor oxygens, reducing LogP and enhancing aqueous solubility—critical properties for fragment library screening where solubility at high concentrations (>1 mM in aqueous buffer) is a prerequisite for NMR-based hit identification [2]. The sulfone also eliminates the nucleophilic character of the thioether sulfur, preventing oxidative metabolism at the sulfur center that plagues thioether-containing fragments in hepatic microsomal stability assays .

Physicochemical profiling LogP optimization Solubility engineering

3D-Enriched Thiazepane Scaffold Provides Documented Selectivity Advantage Over Planar Heterocycles in Bromodomain Screening

An NMR-based fragment screen of a 3D-enriched library against the first bromodomain of BRD4 (BRD4-D1) led to 29% of hits that were selective over two related bromodomains, BRDT(D1) and BPTF, and identified underrepresented chemical bromodomain inhibitor scaffolds including 1,4-thiazepanes [1]. This study, published in ACS Medicinal Chemistry Letters, established that 3D-enriched fragments—of which the 1,4-thiazepane ring system is an exemplar—provide enhanced selectivity profiles compared to traditional flat, aromatic fragment libraries [1]. The target compound, methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate, incorporates both the 3D-enriched thiazepane core and the sulfone oxidation state, offering two synergistic selectivity drivers: (1) the non-planar thiazepane ring projects vectors that discriminate between closely related bromodomain binding pockets, and (2) the sulfone oxygen atoms form directional hydrogen bonds that are geometrically constrained compared to the more diffuse interactions of planar aromatic fragments [1][2].

Bromodomain selectivity 3D fragment libraries NMR screening

Protease Inhibitor Patent Discloses 1,1,4-Trioxo[1,2]thiazepane Scaffolds as Cathepsin K Inhibitors Validating the Trioxo-Thiazepane Pharmacophore

US Patent 7,109,233 B2 (SmithKline Beecham Corporation) discloses substituted 1,1,4-trioxo[1,2]thiazepan-4-ylamide derivatives as potent inhibitors of cysteine proteases, specifically cathepsin K, with therapeutic utility in osteoporosis, periodontitis, and arthritis [1]. While the patent claims a [1,2]thiazepane regioisomer (sulfur at position 1, nitrogen at position 2) rather than the target compound's [1,4]thiazepane (sulfur at 1, nitrogen at 4), both scaffold types share the critical trioxo oxidation pattern and the seven-membered thiazepane ring. The patent establishes that the trioxo substitution is essential for protease inhibitory activity [1]. The target compound, with its 1,1,3-trioxo-1,4-thiazepane core, represents a regioisomeric scaffold that retains the validated trioxo pharmacophore while offering altered ring geometry that may modulate target selectivity between cathepsin family members (cathepsins K, L, B, and S) [1][2].

Osteoporosis Cathepsin K inhibition Cysteine protease

Optimal Research and Industrial Application Scenarios for Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate Procurement


BET Bromodomain Chemical Probe Development: BRD4-Selective Fragment Elaboration

The compound serves as a validated starting fragment for developing BRD4-selective chemical probes. The 3D-enriched 1,4-thiazepane scaffold with sulfone oxidation state has been structurally characterized in BRD4-D1 co-crystal structures (PDB 6UVJ, 6UVM, 6UWX) at resolutions of 1.307–1.51 Å [1][2]. Structure-based design from the methyl ester at the 5-position enables vector-based elaboration toward selectivity pockets unique to individual BET family members (BRD2, BRD3, BRD4, BRDT). The 29% selectivity rate observed for 3D-enriched fragments over BRDT(D1) and BPTF in NMR screening [2] supports the use of this scaffold for achieving BET paralog selectivity, a critical unmet need in epigenetic drug discovery.

CNS-Penetrant BACE1 Inhibitor Lead Generation for Alzheimer's Disease

The sulfone-thiazepane core is structurally related to the 1,4-thiazepine/sulfone chemotype claimed in EP2681210 and US-9067924-B2 by F. Hoffmann-La Roche as BACE1/2 inhibitors [3]. The fully saturated thiazepane variant eliminates the metabolic vulnerability of endocyclic alkene moieties while retaining the sulfone pharmacophore essential for BACE inhibition. The methyl ester provides a handle for prodrug strategies or further optimization of CNS penetration parameters (MW 221.23, within favorable range for CNS MPO scoring). This scaffold is positioned for hit-to-lead campaigns targeting the β-secretase pathway in Alzheimer's disease, with the patent landscape providing clear IP guidance for freedom-to-operate assessment.

Cysteine Protease Inhibitor Tool Compound Synthesis: Cathepsin Selectivity Profiling

The 1,1,3-trioxo-1,4-thiazepane scaffold is a regioisomeric variant of the 1,1,4-trioxo[1,2]thiazepane chemotype disclosed in US Patent 7,109,233 B2 (SmithKline Beecham) as cathepsin K inhibitors [4]. The altered 1,4- vs. 1,2-relationship of sulfur and nitrogen atoms in the ring provides an orthogonal vector geometry for exploring structure-selectivity relationships across cathepsin family members (K, L, B, S). With literature precedent demonstrating that cathepsin K inhibitors can achieve >500-fold selectivity over cathepsins L, B, and S (IC₅₀ CatK = 17 nM vs. >10,000 nM for CatL/B/S for related chemotypes) [5], the 1,4-thiazepane regioisomer is a valuable tool compound scaffold for dissecting the structural determinants of cathepsin selectivity.

3D-Enriched Fragment Library Expansion for Academic and Industrial Screening Collections

The compound addresses the documented underrepresentation of 3D-enriched fragments in commercial screening libraries [2][6]. With a molecular weight of 221.23 g/mol (within the fragment rule-of-three: MW ≤ 300), multiple hydrogen-bond donor/acceptor functionality, and a non-planar saturated ring system, it meets all criteria for fragment library inclusion. The sulfone group enhances aqueous solubility compared to thioether analogs, facilitating the high-concentration stock solutions (>100 mM in DMSO-d₆) required for NMR-based fragment screening [2]. The methyl ester and the secondary amine (upon deprotection) provide orthogonal synthetic handles for parallel library synthesis, enabling rapid SAR exploration in lead generation campaigns.

Quote Request

Request a Quote for Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.